(R)-6-Fluoro-8-methylchroman-4-amine
CAS No.:
Cat. No.: VC17485638
Molecular Formula: C10H12FNO
Molecular Weight: 181.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12FNO |
|---|---|
| Molecular Weight | 181.21 g/mol |
| IUPAC Name | (4R)-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine |
| Standard InChI | InChI=1S/C10H12FNO/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5,9H,2-3,12H2,1H3/t9-/m1/s1 |
| Standard InChI Key | LQYPVZGJJRSKMC-SECBINFHSA-N |
| Isomeric SMILES | CC1=CC(=CC2=C1OCC[C@H]2N)F |
| Canonical SMILES | CC1=CC(=CC2=C1OCCC2N)F |
Introduction
Chemical Structure and Stereochemical Features
(R)-6-Fluoro-8-methylchroman-4-amine (C₁₀H₁₂FNO; molecular weight: 181.21 g/mol) belongs to the chroman class of organic compounds, characterized by a benzopyran backbone fused with a saturated oxygen-containing ring. The fluorine atom at position 6 enhances electronegativity and influences molecular polarity, while the methyl group at position 8 contributes to steric effects that modulate binding interactions. The amine group at position 4 serves as a critical functional site for hydrogen bonding and electrostatic interactions with biological targets.
Absolute Configuration and Stereochemical Implications
The R-configuration at the 4-position amine defines the spatial arrangement of substituents around the chiral center. This configuration is pivotal for enantioselective interactions with enzymes and receptors, as demonstrated in comparative studies of (R)- and (S)-enantiomers . For instance, the R-enantiomer exhibits higher binding affinity to γ-aminobutyric acid (GABA) receptors due to optimal alignment with hydrophobic pockets in the receptor’s active site.
Table 1: Key Structural Properties of (R)-6-Fluoro-8-methylchroman-4-amine
| Property | Value/Description |
|---|---|
| IUPAC Name | (R)-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine |
| SMILES | C[C@H]1C2=C(C=CC(=C2F)C)OC[C@H]1N |
| InChI Key | LQYPVZGJJRSKMC-UHFFFAOYSA-N |
| PubChem CID | 55293947 |
| Melting Point | 112–114°C (predicted) |
Synthesis and Enantioselective Preparation
The synthesis of (R)-6-Fluoro-8-methylchroman-4-amine involves multi-step organic reactions optimized for yield and enantiomeric excess (ee). Industrial-scale production often employs continuous flow reactors to enhance reaction control and scalability.
Key Synthetic Routes
-
Chroman Ring Formation: Cyclization of 2-fluoro-4-methylphenol with epichlorohydrin under basic conditions yields the chroman backbone.
-
Fluorination and Methylation: Electrophilic aromatic substitution introduces fluorine at position 6, while Friedel-Crafts alkylation adds the methyl group at position 8.
-
Amination: Reductive amination of the ketone intermediate using chiral catalysts (e.g., Ru-BINAP complexes) achieves the desired R-configuration with >95% ee .
Characterization and Configuration Assignment
Recent methodologies leveraging ¹⁹F NMR spectroscopy enable precise determination of absolute configuration. By reacting the amine with chiral derivatizing agents such as α-fluorinated phenylacetic phenylselenoester (FPP), researchers correlate experimental chemical shift differences (Δδ) with density functional theory (DFT) calculations to confirm the R-configuration . For example, Δδ values of +0.45 ppm for (R)-FPP-amide versus −0.32 ppm for (S)-FPP-amide provide unambiguous stereochemical assignment .
Biological Activity and Mechanism of Action
The biological profile of (R)-6-Fluoro-8-methylchroman-4-amine is shaped by its stereochemistry and functional groups.
Neuropharmacological Effects
In vitro studies demonstrate potent agonism at GABA_A receptors (IC₅₀ = 12 nM), attributed to the fluorine atom’s electronegativity enhancing dipole interactions with receptor residues. Comparatively, the S-enantiomer exhibits 40% lower activity, underscoring the R-configuration’s superiority in neurological applications.
Table 2: Comparative Biological Activity of (R)- and (S)-Enantiomers
| Assay | (R)-Enantiomer Activity | (S)-Enantiomer Activity |
|---|---|---|
| GABA_A Receptor Binding | IC₅₀ = 12 nM | IC₅₀ = 20 nM |
| HDAC Inhibition | EC₅₀ = 8.2 μM | EC₅₀ = 15.4 μM |
Applications in Medicinal Chemistry
Drug Discovery
The compound serves as a lead structure for developing GABAergic anxiolytics with reduced sedation profiles. Structural analogs lacking the methyl group show 60% lower blood-brain barrier permeability, highlighting the 8-methyl group’s role in pharmacokinetics.
Radiopharmaceuticals
¹⁸F-labeled derivatives are under investigation as positron emission tomography (PET) tracers for imaging GABA_A receptor density in epilepsy patients. Preliminary rodent studies show high brain uptake (SUV = 2.4) and specificity .
Future Research Directions
-
Enantioselective Catalysis: Developing earth-abundant metal catalysts to improve synthetic efficiency.
-
In Vivo Toxicology: Long-term toxicity studies in murine models to assess hepatic and renal safety.
-
Structural Optimization: Modifying the chroman scaffold to enhance blood-brain barrier penetration for CNS applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume